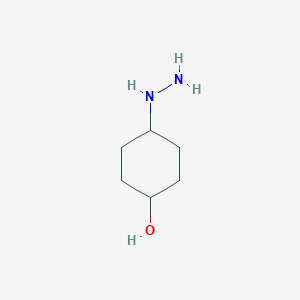
5-Methyl-2-phenylsulfanylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-メチル-2-フェニルスルファニルシクロヘキサン-1-オン: は、5位にメチル基、2位にフェニルスルファニル基が置換されたシクロヘキサノンコアを特徴とする有機化合物です。
製法
合成経路および反応条件: 5-メチル-2-フェニルスルファニルシクロヘキサン-1-オンの合成は、一般的にシクロヘキサノンと適切な試薬を反応させてメチル基とフェニルスルファニル基を導入することによって行われます。一般的な方法の1つは、メチルマグネシウムブロミド(グリニャール試薬)を使用してメチル基を導入し、続いてフェニルスルファニルクロリドと反応させてフェニルスルファニル基を導入することです。反応条件には、不要な副反応を防ぐために、無水溶媒と不活性雰囲気を使用することが多くあります。
工業生産方法: 5-メチル-2-フェニルスルファニルシクロヘキサン-1-オンの工業生産は、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターと最適化された反応条件を使用することで、化合物の効率と収率を向上させることができます。さらに、蒸留や再結晶などの精製技術を使用して、目的の生成物を高純度で得ることができます。
化学反応解析
反応の種類:
酸化: 5-メチル-2-フェニルスルファニルシクロヘキサン-1-オンは、酸化反応を受けてスルホキシドまたはスルホンを生成することができます。一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 5-メチル-2-フェニルスルファニルシクロヘキサン-1-オンのカルボニル基の還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して行うことができ、対応するアルコールを生成します。
置換: フェニルスルファニル基は、求核置換反応によって他の官能基に置き換えることができます。たとえば、ハロアルカンとの処理によって、フェニルスルファニル基の代わりにアルキル基を導入することができます。
一般的な試薬と条件:
酸化: 過酸化水素、m-クロロ過安息香酸、溶媒としての酢酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、溶媒としてのエタノールまたはエーテル。
置換: ハロアルカン、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒。
主要な生成物:
酸化: スルホキシド、スルホン。
還元: アルコール。
置換: アルキル置換シクロヘキサノン。
科学研究への応用
化学: 5-メチル-2-フェニルスルファニルシクロヘキサン-1-オンは、さまざまな有機化合物の合成における中間体として使用されます。その独自の構造は、新しい材料や触媒の開発における貴重な構成単位となります。
生物学: 生物学的研究では、この化合物は酵素相互作用や代謝経路の研究に使用することができます。その誘導体は生物活性を持つ可能性があり、創薬の候補となります。
医学: この化合物とその誘導体は、治療応用を調査できる薬理学的特性を持つ可能性があります。生物系への影響に関する研究は、薬物候補としての可能性に関する洞察を提供することができます。
産業: 産業部門では、5-メチル-2-フェニルスルファニルシクロヘキサン-1-オンは、特殊化学品や材料の生産に使用することができます。その反応性と汎用性は、さまざまな産業プロセスに適しています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylsulfanylcyclohexan-1-one typically involves the reaction of cyclohexanone with appropriate reagents to introduce the methyl and phenylsulfanyl groups. One common method involves the use of methylmagnesium bromide (Grignard reagent) to introduce the methyl group, followed by the reaction with phenylsulfanyl chloride to introduce the phenylsulfanyl group. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: 5-Methyl-2-phenylsulfanylcyclohexan-1-one can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with alkyl halides can introduce alkyl groups in place of the phenylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkyl-substituted cyclohexanones.
科学的研究の応用
Chemistry: 5-Methyl-2-phenylsulfanylcyclohexan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: The compound and its derivatives may have pharmacological properties that can be explored for therapeutic applications. Research into its effects on biological systems can provide insights into its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
作用機序
5-メチル-2-フェニルスルファニルシクロヘキサン-1-オンの作用機序は、特定の分子標的との相互作用を伴います。フェニルスルファニル基はさまざまな化学反応に関与し、化合物の反応性と生物活性を影響を与えます。シクロヘキサノンコアは酵素や受容体と相互作用し、それらの活性を調節して、特定の生物学的効果をもたらします。作用機序を完全に理解するためには、その分子標的と経路に関する詳細な研究が不可欠です。
類似化合物の比較
類似化合物:
5-メチル-1-フェニル-1H-ピラゾール-4-カルボン酸: この化合物もメチル基とフェニル基を共有していますが、コア構造が異なり、シクロヘキサノン環ではなくピラゾール環です。
2-フェニルスルファニルシクロヘキサノン: 5-メチル-2-フェニルスルファニルシクロヘキサン-1-オンに似ていますが、5位にメチル基がありません。
5-メチル-2-フェニルシクロヘキサノン: 構造は似ていますが、フェニルスルファニル基がありません。
独自性: 5-メチル-2-フェニルスルファニルシクロヘキサン-1-オンは、シクロヘキサノンコアにメチル基とフェニルスルファニル基の両方が存在するため、ユニークです。この置換基の組み合わせは、異なる化学的および生物学的特性を付与し、さまざまな用途にとって貴重な化合物となります。
類似化合物との比較
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound shares the methyl and phenyl groups but differs in the core structure, which is a pyrazole ring instead of a cyclohexanone ring.
2-Phenylsulfanylcyclohexanone: Similar to 5-Methyl-2-phenylsulfanylcyclohexan-1-one but lacks the methyl group at the 5-position.
5-Methyl-2-phenylcyclohexanone: Similar structure but without the phenylsulfanyl group.
Uniqueness: this compound is unique due to the presence of both the methyl and phenylsulfanyl groups on the cyclohexanone core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
5-methyl-2-phenylsulfanylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQHIPYOBZAUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide](/img/structure/B12290309.png)
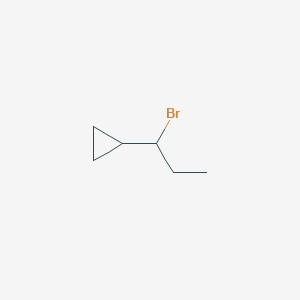
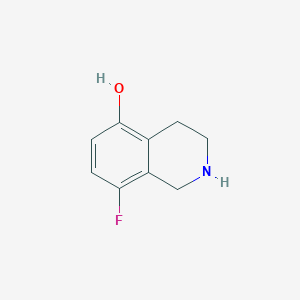
![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)
![Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane](/img/structure/B12290330.png)
![7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12290332.png)
![tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12290340.png)
![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)
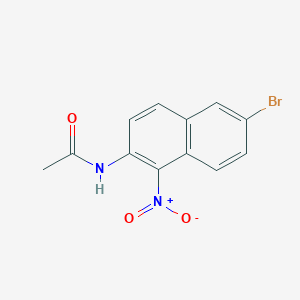
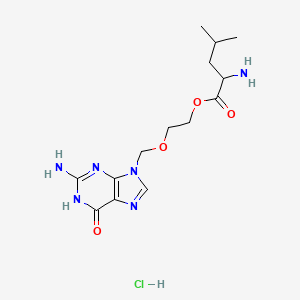
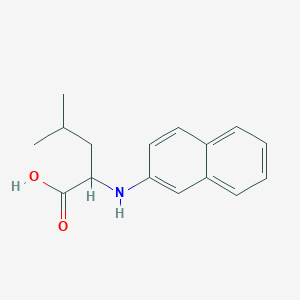
![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)
